N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is a synthetic compound developed as a potential imaging agent for malignant melanoma. [] It exhibits high affinity for sigma receptors, particularly the sigma-1 subtype. [] In scientific research, N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide, often labeled with radioactive isotopes like Iodine-125 ([125I]PAB) or Iodine-131 ([131I]PAB), serves as a valuable tool for studying sigma receptor expression and function in various biological systems.
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is a synthetic compound recognized for its significant binding affinity to sigma-1 receptors. This compound is utilized in various scientific research applications, particularly in the fields of chemistry and biology, where it aids in understanding the structure-activity relationships of sigma-1 receptors and their roles in cellular signaling and apoptosis. Additionally, it has potential applications in developing diagnostic tools and therapeutic agents targeting these receptors.
The compound is classified as a sigma-1 receptor ligand, which is crucial for various biological processes. Its IUPAC name is 4-iodo-N-(2-piperidin-1-ylethyl)benzamide, and it has a CAS number of 155054-42-5. The molecular formula is C14H19IN2O, indicating the presence of iodine, which is significant for its biological activity .
The synthesis of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide typically involves several steps:
Industrial methods may optimize these steps to enhance yield and purity, employing advanced purification techniques and reaction monitoring to ensure quality control throughout the synthesis process.
The molecular structure of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide can be described by its InChI code: InChI=1S/C14H19IN2O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18)
and its InChI Key: WCMWVYQHPUQKHW-UHFFFAOYSA-N
. The compound features a benzamide core with an iodine substituent and a piperidinylamino side chain .
The molecular weight is approximately 364.22 g/mol, which contributes to its pharmacological properties. The presence of iodine enhances its lipophilicity, affecting its interaction with biological membranes.
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide can undergo several chemical reactions:
Common reagents for these reactions include nucleophiles for substitution, oxidizing agents for redox reactions, and acids or bases for hydrolysis .
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide acts primarily as a selective ligand for sigma-1 receptors. Upon binding to these receptors, it influences various signaling pathways that are implicated in neurodegenerative diseases and cancer.
The sigma-1 receptor interacts with numerous proteins and lipids, suggesting its role in modulating cellular responses. The compound's high affinity for this receptor indicates its potential therapeutic implications in treating conditions associated with sigma receptor dysfunctions .
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is characterized by:
The chemical stability of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide allows it to maintain its integrity during experimental conditions typical in laboratory settings. Its reactivity profile includes susceptibility to nucleophilic substitution due to the presence of the iodine atom.
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide has several scientific applications:
This compound serves as a valuable tool in both academic research and potential clinical applications due to its specific interactions with sigma receptors .
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide emerged as a significant compound in receptor pharmacology during the early 1990s. Initial reports of its synthesis and biological characterization appeared in 1994, when John and colleagues investigated its utility as a radiolabeled sigma receptor imaging agent. This seminal work documented its high-affinity binding to sigma-1 receptors in human malignant melanoma (A2058) and rat C6 glioma cell lines, establishing its foundational role in oncological receptor research [1] [4]. The compound was subsequently commercialized under identifiers such as Tocris product 0763 and CAS registry 155054-42-5, facilitating broader research access. Despite its discontinuation as a commercial product, it remains a reference compound in sigma receptor studies due to its selective binding profile [1] [4]. Early research focused on its iodine-125 radiolabeled form ([¹²⁵I]IPAB), which enabled pioneering in vitro investigations into sigma receptor distribution and density in cancer models [1] .
Table 1: Key Milestones in the Compound's Research History
Year | Event |
---|---|
1994 | First synthesis and characterization by John et al.; identified high-affinity binding to σ₁ receptors [1] |
1995 | Adoption as a pharmacological tool for sigma receptor studies in cancer cell lines |
2000s | Expansion of research into neuroprotective and anticancer mechanisms |
Present | Continued use as a reference σ₁ ligand despite commercial discontinuation [1] [4] |
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide belongs to the N-substituted benzamide class, characterized by a benzoyl group linked to an amine-containing tail. Its systematic IUPAC designation is 4-iodo-N-(2-(piperidin-1-yl)ethyl)benzamide, reflecting the core benzamide scaffold substituted with iodine at the para-position and a piperidinylethyl moiety at the amide nitrogen . The molecular formula is C₁₄H₁₉IN₂O, yielding a molecular weight of 358.22 g/mol. Key structural features include:
The compound’s canonical SMILES representation is C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)I
, and its InChIKey is WCMWVYQHPUQKHW-UHFFFAOYSA-N
, enabling precise chemical database searches . Crystallographic data remains limited, but computational models predict that the piperidine ring adopts a chair conformation, while the amide bond exhibits trans planarity. Reactivity centers on the iodo substituent (participating in halogen exchange or cross-coupling reactions) and the secondary amide (susceptible to hydrolysis under acidic/basic conditions). Common synonyms include IPAB (iodopiperidinylaminobenzamide) and 4-IPAB .
Table 2: Molecular Characteristics of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₄H₁₉IN₂O |
Molecular Weight | 358.22 g/mol |
XLogP3 | 2.7 (Predicted partition coefficient) |
Hydrogen Bond Donors | 1 (Amide NH) |
Hydrogen Bond Acceptors | 2 (Amide carbonyl oxygen, piperidine nitrogen) |
Halogen Substituent | Iodine at C4 of benzene ring |
Rotatable Bonds | 5 |
Structurally analogous compounds often vary the halogen substituent; for example, replacing iodine with fluorine (C₁₄H₁₉FN₂O) decreases molecular weight but preserves sigma receptor affinity. Bromine or chlorine analogues exhibit intermediate properties .
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is pharmacologically defined as a high-affinity, selective sigma-1 (σ₁) receptor ligand. Its primary significance lies in its nanomolar affinity for σ₁ receptors (Ki < 10 nM), with selectivity exceeding 100-fold over sigma-2 (σ₂) receptors and other neuroreceptors [1] [4]. This selectivity enables precise interrogation of σ₁-mediated pathways, including:
In oncology, the compound binds σ₁ receptors overexpressed in human malignant melanoma (A2058), prostate cancer, and breast cancer models. Mechanistic studies reveal it induces apoptosis and inhibits proliferation by disrupting mitochondrial calcium flux and promoting reactive oxygen species generation [2] . Beyond oncology, it exhibits neuroprotective properties in models of glutamate excitotoxicity, where σ₁ activation attenuates neuronal calcium overload. Emerging research explores its potential roles in addiction (modulating dopamine release) and pain processing (via spinal σ₁ receptors), though these applications remain investigational .
Table 3: Receptor Affinity Profile of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide
Receptor Type | Affinity (Ki) | Functional Role |
---|---|---|
Sigma-1 (σ₁) | < 10 nM | Primary target; modulates calcium signaling, ion channels, ER stress |
Sigma-2 (σ₂) | > 1 µM | Low affinity; contributes to cancer cell death only at high doses |
5-HT1A Serotonin | > 10 µM | Negligible activity despite structural similarity to 5-HT ligands [6] |
Dopamine D2 | > 10 µM | No significant binding |
The compound’s utility extends to methodological applications: its iodinated structure enables radiolabeling with iodine-125 for autoradiography and receptor occupancy studies. This has facilitated mapping σ₁ receptor density in cancer biopsies and brain tissues, solidifying its role as a foundational pharmacological probe [1] .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1